molecular formula C8H18N2 B1591426 1-Isopropyl-2-methylpiperazine CAS No. 26864-96-0

1-Isopropyl-2-methylpiperazine

Cat. No.: B1591426
CAS No.: 26864-96-0
M. Wt: 142.24 g/mol
InChI Key: GGROKFCODOVWLX-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methylpiperazine is an organic compound with the molecular formula C8H18N2. It belongs to the class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Scientific Research Applications

1-Isopropyl-2-methylpiperazine has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of batch reaction vessels or flow (microwave) reactors. These methods allow for efficient and scalable synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to exert their effects by interacting with neurotransmitter receptors, such as the γ-aminobutyric acid (GABA) receptor. This interaction can lead to neuromuscular effects, including the paralysis of parasites .

Comparison with Similar Compounds

  • 2-Ethylpiperazine
  • 3-Isopropyl-1-methylpiperazin-2-one hydrochloride
  • 1-(Chloroacetyl)-2-methylpiperidine
  • 2-(2-Methoxyethyl)-1-methylpiperidine
  • 1-Acetoacetyl-2-methylpiperidine
  • 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine
  • 1-(Diphenylmethyl)-4-methylpiperazine
  • 1-Methylpiperazine
  • 1-(2-Furylmethyl)-4-methylpiperazine
  • 1-Ethylpiperazine

Uniqueness: 1-Isopropyl-2-methylpiperazine is unique due to its specific structural features, such as the presence of an isopropyl group and a methyl group on the piperazine ring. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

2-methyl-1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGROKFCODOVWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590468
Record name 2-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-96-0
Record name 2-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26864-96-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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